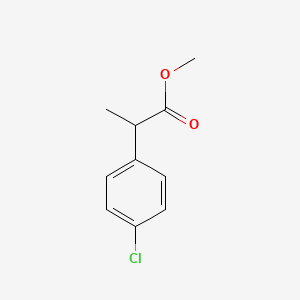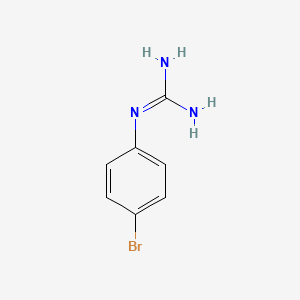
1-(4-溴苯基)胍
描述
1-(4-Bromophenyl)guanidine is a useful research compound. Its molecular formula is C7H8BrN3 and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学传感和DNA组成
1-(4-溴苯基)胍和相关衍生物在电化学传感器的发展中起着至关重要的作用。例如,苯并咪唑衍生物2-(4-溴苯基)-1-苯基-1H-苯并[9,10-d]-咪唑(PPI)增强了电荷转移和π-π相互作用,有助于在中性溶液中检测DNA碱基如鸟嘌呤(G)、腺嘌呤(A)、胸腺嘧啶(T)和胞嘧啶(C)。这种传感器具有广泛的线性响应和良好的选择性、稳定性和重现性,在监测各种样品中的DNA碱基方面显示出巨大潜力(Lu et al., 2019)。
复合物的合成和表征
在有机金属化学中,包括1-(4-溴苯基)胍在内的胍衍生物被用于与重要性质的复合物的创建。例如,由胍胺基酸配体支持的烷基亚铌复合物已经合成和表征,展示了在催化和材料科学中的重要应用。这些复合物展示了各种插入迁移反应,这对于理解它们的反应性和潜在应用是至关重要的(Elorriaga et al., 2012)。
DNA的分离和分析
盐酸胍,胍的衍生物,在从各种来源中分离DNA和RNA中被广泛使用。这种化合物有助于核酸的提取和纯化,使其成为分子生物学研究中的有价值工具。这种方法的高效性在分离高分子量DNA方面是显而易见的,突显了它在基因组研究中的重要性(Pramanick et al., 1976)。
催化和有机合成
胍,包括1-(4-溴苯基)胍,在催化和有机合成中起着重要作用。它们在碱催化反应中作为有机超碱,配位化学中的多功能配体,以及药物化学中的基本实体。开发新的合成胍的方法,如金属介导的胍胺加到碳二亚胺的催化加成,突显了它们在化学合成中的多功能性和重要性(Alonso-Moreno et al., 2014)。
分子成像应用
1-(4-溴苯基)胍衍生物也被用于分子成像,特别是在PET扫描中用于映射心脏神经末梢。为此目的开发了一种新型18F标记的去甲肾上腺素转运体配体,其中包括溴苯基胍基团。由于其有利的生物分布、辐射剂量学和动力学,这种示踪剂在心脏成像中显示出潜力(Sinusas et al., 2014)。
作用机制
Target of Action
The primary target of 1-(4-Bromophenyl)guanidine is the protozoa from the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .
Mode of Action
1-(4-Bromophenyl)guanidine exhibits potent antiamastigote activity against Leishmania amazonensis . It interacts with the intracellular amastigotes of the parasite, demonstrating a higher selectivity to the parasites than to the host cells .
Biochemical Pathways
It is known that the compound’s leishmanicidal activity is enhanced when it is functionalized with antimicrobial peptides . This suggests that the compound may affect pathways related to the parasite’s membrane integrity and apoptosis .
Result of Action
The result of the action of 1-(4-Bromophenyl)guanidine is the potent inhibition of the growth of Leishmania amazonensis . The compound demonstrates superior efficacy compared to other treatments, making it a promising candidate for the development of new therapeutic alternatives for leishmaniasis .
安全和危害
While specific safety and hazard information for 1-(4-Bromophenyl)guanidine was not found in the search results, guanidine hydrochloride, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity with the central nervous system being the target organ .
未来方向
The pursuit of new therapeutic alternatives is warranted . Studies aim to design, synthesize, and evaluate the leishmanicidal activity of antimicrobial peptides functionalized with guanidine compounds, including 1-(4-Bromophenyl)guanidine, and identify those with enhanced potency and selectivity against the parasite .
生化分析
Biochemical Properties
1-(4-Bromophenyl)guanidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with guanidinium-rich scaffolds, facilitating cellular translocation and delivery of bioactive cargos through biological barriers . The interactions are primarily based on charge pairing and hydrogen bonding with cell surface counterparts . These interactions are essential for the compound’s role in biochemical processes, including enzyme inhibition and activation.
Cellular Effects
1-(4-Bromophenyl)guanidine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have cytotoxic activity on human tumor cell lines, demonstrating its potential as an antitumor agent . Additionally, guanidine-derived compounds, including 1-(4-Bromophenyl)guanidine, have shown promise against cutaneous leishmaniasis, with a good selectivity index . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-(4-Bromophenyl)guanidine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s guanidinium moiety is responsible for its effective translocation across cell membranes, facilitating the delivery of bioactive cargos . This mechanism is crucial for its role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromophenyl)guanidine can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which influences the compound’s reactivity and stability . These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)guanidine vary with different dosages in animal models. Studies have shown that guanidine derivatives can exhibit dose-dependent effects, including selective inhibition of inducible nitric oxide synthase (iNOS) and partial inhibition of constitutive endothelial nitric oxide synthase (eNOS) at high doses . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(4-Bromophenyl)guanidine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s guanidine moiety plays a significant role in its metabolism, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)guanidine within cells and tissues involve interactions with transporters and binding proteins. The compound’s guanidinium-rich scaffolds facilitate its cellular translocation and distribution . These interactions are crucial for its localization and accumulation within specific cellular compartments.
Subcellular Localization
1-(4-Bromophenyl)guanidine exhibits specific subcellular localization, which affects its activity and function. The compound’s guanidinium moiety and other structural features influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in various cellular processes.
属性
IUPAC Name |
2-(4-bromophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXKKNNOIRYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497444 | |
| Record name | N''-(4-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-81-0 | |
| Record name | N''-(4-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


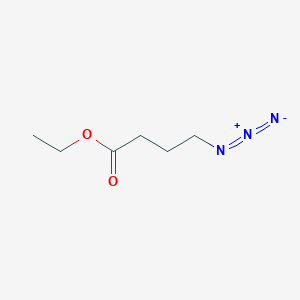

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
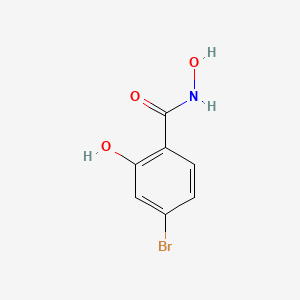
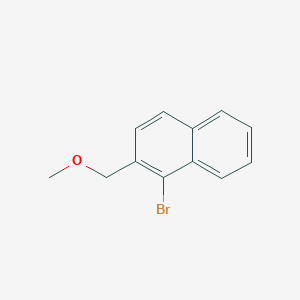


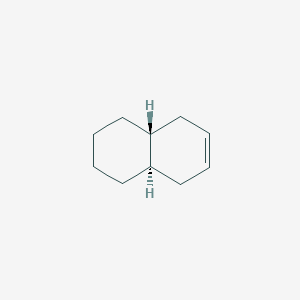



![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
